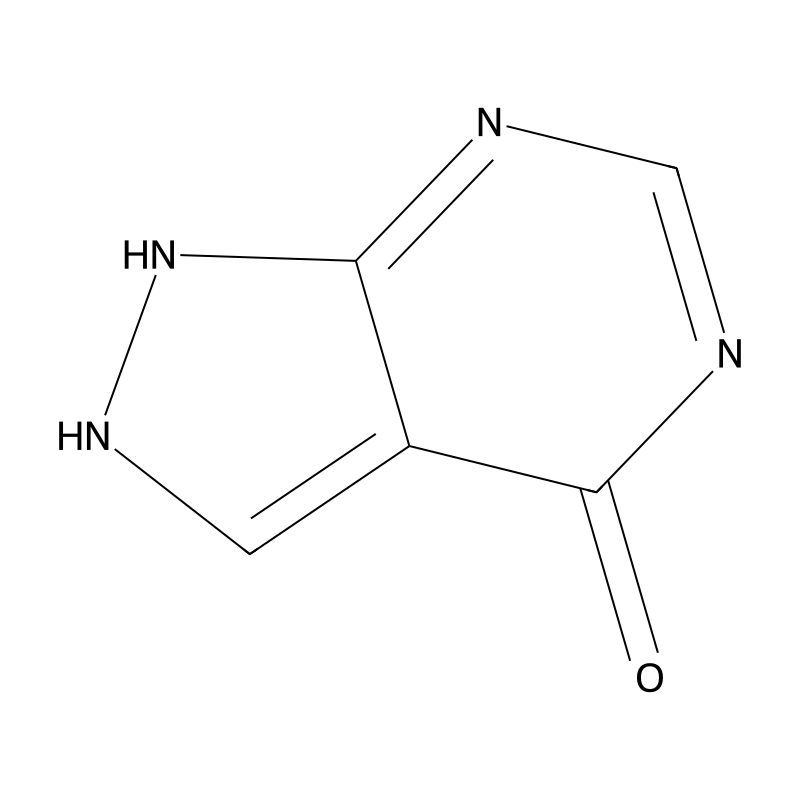

Allopurinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)

solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution

Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6.

In water, 569 mg/L at 25 °C

5.88e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

allopurinol pharmacokinetics metabolism oxipurinol

Metabolic Pathway and Pharmacokinetic Overview

Allopurinol is a purine analogue and structural isomer of hypoxanthine. [1] Its mechanism and pharmacokinetics are defined by the inhibition of xanthine oxidase (XO) and its subsequent metabolism.

The following diagram illustrates the metabolic pathway and the key pharmacokinetic relationship between this compound and oxypurinol.

This compound metabolism and xanthine oxidase inhibition pathway.

- Mechanism of Action: Both this compound and its primary metabolite, oxypurinol, are inhibitors of xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. [2] [3] [1] Recent research suggests that this compound itself may be a more effective XO inhibitor than oxypurinol in vivo, challenging the long-held view that the metabolite is solely responsible for the drug's sustained effect. [4]

- Metabolism: this compound is rapidly and extensively metabolized, primarily by the enzyme aldehyde oxidase to oxypurinol (alloxanthine). [5] [1] A minor fraction undergoes conjugation to form this compound-riboside. [6]

- Key Kinetic Relationship: The short half-life of this compound and the long half-life of oxypurinol mean that after this compound dosing, oxypurinol is responsible for the majority of sustained XO inhibition. [7] [1]

Quantitative Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and oxypurinol in adults and a specific neonatal population under investigation.

Table 1: Pharmacokinetic Parameters in Adults (Mean ± SD) [7]

| Parameter | This compound | Oxypurinol |

|---|---|---|

| Oral Bioavailability | 79 ± 20% | Not Applicable (metabolite) |

| Elimination Half-Life (t₁/₂) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |

| Renal Clearance (CLR) | Not Specified | 0.19 ± 0.06 (relative to creatinine clearance) |

Table 2: Population PK Parameters in HIE Neonates (with 95% CI) [5]

| Parameter | This compound | Oxypurinol (relative to formation fraction) |

|---|---|---|

| Clearance (CL) | 0.83 L/h (0.62–1.09) | 0.26 L/h (0.23–0.3) |

| Volume of Distribution (Vd) | 2.43 L (2.25–2.63) | 11 L (9.9–12.2) |

Table 3: Key Pharmacodynamic and Clinical Dosing Considerations

| Aspect | Detail |

|---|---|

| Key Drug Interaction | Concurrent use with azathioprine or 6-mercaptopurine requires a 75% dose reduction of these drugs, as this compound inhibits their metabolism by XO, risking severe toxicity. [2] [1] |

| Forgiveness to Missed Doses | The therapy is relatively forgiving; missing 1-2 doses has minimal impact on urate control. However, "drug holidays" of >3 consecutive missed doses significantly reduce the probability of successful urate control. [8] |

| Dosing in Renal Impairment | Oxypurinol is cleared renally. Dosing must be reduced in renal impairment, though recent data suggests doses may be cautiously increased above older guidelines if the urate response is inadequate. [7] [2] |

Experimental Protocol: PK/PD Modeling in a Neonatal Population

The following methodology is from a 2021 study establishing a PK/PD model for this compound in hypoxic-ischemic encephalopathy (HIE) neonates, which serves as a robust example of a contemporary population pharmacokinetic analysis. [5]

Workflow for population PK/PD modeling in neonatal study.

- 1. Patient Population and Study Design: The analysis included 46 neonates from the ALBINO trial and historical cohorts. In the ALBINO trial, neonates received an initial IV dose of this compound 20 mg/kg within 45 minutes of birth. Those undergoing therapeutic hypothermia (TH) received a second dose of 10 mg/kg at 12 hours. [5]

- 2. Bioanalytical Method: Quantification of this compound, oxypurinol, and the biomarker this compound-riboside in plasma was performed using high-pressure liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). The validated quantification range for all analytes was 10–50,000 ng/mL. [5] [6]

- 3. Pharmacokinetic Modeling: A nonlinear mixed-effects modeling approach (using NONMEM or similar software) was employed. The structural model that best described the data consisted of two sequential one-compartment models for this compound and oxypurinol. A key finding was an autoinhibition effect, where oxypurinol inhibits the metabolism of this compound. The study found no significant difference in the clearance of this compound or oxypurinol between patients with and without therapeutic hypothermia. [5]

- 4. Pharmacodynamic Modeling: The PD effect on XO inhibition was described using a turnover model of the sequential metabolites hypoxanthine, xanthine, and uric acid. The combined this compound and oxypurinol concentration leading to half-maximal XO inhibition (EC₅₀) was estimated at 0.36 mg/L. [5]

Research Gaps and Future Directions

Current research is moving beyond traditional pharmacokinetics to address complex inter-individual variability and optimize dosing.

- Pharmacogenomics: Although the HLA-B*58:01 allele is a well-validated biomarker for severe cutaneous adverse reactions, [2] identifying genetic determinants of pharmacokinetics and metabolic response has proven challenging. A 2024 genome-wide association study (GWAS) found no significant variants associated with oxypurinol concentrations, highlighting the need for larger, collaborative studies to uncover relevant pharmacogenomic determinants. [6]

- Dosing Optimization: The concept of "relative forgiveness" is being explored to quantify how sensitive this compound's efficacy is to different patterns of missed doses. This research aims to identify which implementation patterns most negatively impact clinical outcomes. [8] Furthermore, the emerging understanding of this compound's potentially superior in vivo potency compared to oxypurinol suggests that exploring multiple, smaller daily doses of this compound could be a more effective strategy than the traditional single daily dose. [4]

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound and oxypurinol differ in their strength and ... [sciencedirect.com]

- 5. Pharmacokinetic/Pharmacodynamic Modelling of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. A Genome-Wide Association Study of Oxypurinol ... [mdpi.com]

- 7. Clinical pharmacokinetics and pharmacodynamics of this compound and... [pubmed.ncbi.nlm.nih.gov]

- 8. Relative Forgiveness of Different this compound ... [pmc.ncbi.nlm.nih.gov]

Allopurinol Structure-Activity Relationship: Molecular Mechanisms and Therapeutic Implications

Introduction to Allopurinol as a Purine Analog

This compound represents a cornerstone in gout therapeutics and serves as a classic example of rational drug design based on molecular mimicry. As a purine analog, this compound (1H-pyrazolo[3,4-d]pyrimidin-4-ol) demonstrates the fundamental principle of bioisosterism in medicinal chemistry, wherein structural modifications of endogenous purine bases yield compounds with targeted inhibitory activity against specific enzymes. The molecular structure of this compound embodies a hypoxanthine isomer with a rearranged nitrogen atom in the five-membered ring system, creating a molecule that closely resembles the natural substrate while maintaining distinct electronic and steric properties that enable potent enzyme inhibition.

The therapeutic significance of this compound stems from its ability to modulate purine catabolism through inhibition of xanthine oxidase (XO), the enzyme responsible for the final steps of uric acid production in humans. First approved in 1966, this compound has maintained its clinical relevance for over half a century, with recent prescription data indicating more than 14 million annual prescriptions in the United States alone, ranking it as the 45th most commonly prescribed medication [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), mechanism of action, and implications for drug development, with particular emphasis on recent research advances that challenge traditional understanding of its pharmacodynamic properties.

Structural Characteristics and Molecular Properties

Chemical Architecture and Tautomeric Forms

The molecular foundation of this compound consists of a pyrazolopyrimidine scaffold, distinguishing it from the natural purine bases hypoxanthine and xanthine. While natural purines feature an imidazole ring fused to a pyrimidine ring (with nitrogen atoms at positions 1, 3, 7, and 9), this compound contains a pyrazole ring fused to a pyrimidine system (with nitrogen atoms at positions 1, 2, 7, and 8). This strategic nitrogen repositioning creates a molecule with similar geometry and electronic distribution to hypoxanthine, yet with distinct physicochemical properties that underlie its pharmacological activity.

Table 1: Comparative Structural Properties of Purine Bases and this compound

| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Tautomeric Forms in Solution |

|---|---|---|---|---|

| Hypoxanthine | Purine | C5H4N4O | 136.11 | Keto-N9H predominant |

| Xanthine | Purine | C5H4N4O2 | 152.11 | Keto-N9H predominant |

| This compound | Pyrazolopyrimidine | C5H4N4O | 136.11 | Keto-N9H + Keto-N8H mixture |

| Oxypurinol | Pyrazolopyrimidine | C5H4N4O2 | 152.11 | Not fully characterized |

Experimental studies using ultraviolet resonance Raman spectroscopy have revealed that this compound exists in solution as a mixture of tautomeric forms, primarily the keto-N9H and keto-N8H tautomers [2]. This tautomeric equilibrium differs from the predominant keto-N9H form observed with natural purine bases and may contribute to this compound's unique binding characteristics with the xanthine oxidase active site. The tautomeric flexibility potentially allows this compound to adopt multiple binding orientations within the enzyme pocket, influencing both its inhibitory potency and metabolic transformation.

Molecular Complementarity with Xanthine Oxidase

The inhibitory efficacy of this compound stems from its structural complementarity with the molybdenum-pterin (Mo-pt) active site of xanthine oxidase. Crystallographic studies have demonstrated that both this compound and its primary metabolite oxypurinol coordinate directly with the molybdenum center through a heteroatom in the five-membered ring. The key distinction lies in their binding orientations: this compound initially enters the active site in an orientation similar to hypoxanthine, whereas its metabolite oxypurinol must undergo a molecular rotation within the active site to form the stable inhibitory complex [3] [4].

The electronic configuration of this compound's pyrazolopyrimidine ring system creates a nucleophilic character that facilitates interaction with the electron-deficient molybdenum center. Specifically, the nitrogen at position 2 (adjacent to the fused ring system) serves as a critical determinant for both binding affinity and subsequent metabolic transformation. This precise molecular alignment enables the hydroxylation reaction that converts this compound to oxypurinol while simultaneously reducing the molybdenum from Mo(VI) to Mo(IV), initiating the enzyme inhibition process.

Mechanism of Action and Enzymatic Inhibition

Xanthine Oxidase Inhibition Kinetics

This compound functions as a mechanism-based inhibitor of xanthine oxidase, undergoing enzymatic transformation to generate the actual inhibitory species. The inhibition process follows a complex temporal sequence that begins with this compound serving as an alternative substrate for the enzyme. Xanthine oxidase catalyzes the hydroxylation of this compound at position 8, producing oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center [3]. This initial hydroxylation reaction parallels the natural conversion of hypoxanthine to xanthine, demonstrating this compound's effective mimicry of the physiological substrate.

Recent kinetic analyses have revealed striking differences in the inhibitory potency between this compound and oxypurinol. Contrary to traditional understanding that attributes most therapeutic effects to oxypurinol, contemporary research demonstrates that this compound is significantly more effective on a molar basis. Experimental data indicate that this compound achieves 50% enzyme inhibition at concentrations 10-30 times lower than those required for oxypurinol across varying substrate conditions [3]. The time required for complete inhibition further highlights this potency disparity, with this compound achieving full inhibition almost immediately at higher concentrations, while oxypurinol requires substantially longer timeframes even at elevated concentrations.

Figure 1: Xanthine Oxidase (XOR) Inhibition Pathway - this compound is hydroxylated to oxypurinol, forming a stable complex with the reduced molybdenum center that inhibits further enzyme activity.

Metabolic Fate and Active Species

The biotransformation of this compound represents a critical aspect of its SAR profile. Following oral administration, this compound undergoes rapid and extensive metabolism, with approximately 80% converted to oxypurinol via hepatic xanthine oxidase within two hours of ingestion [1]. The pharmacokinetic profiles of these compounds differ significantly: this compound exhibits a relatively short plasma half-life of 1-2 hours, while oxypurinol demonstrates an extended half-life of 15-30 hours, primarily due to renal elimination and substantial tubular reabsorption [1] [5].

Traditional pharmacological models attributed the sustained therapeutic effects of this compound primarily to oxypurinol, given their respective half-lives and the time course of uric acid reduction. However, recent evidence challenges this paradigm, demonstrating that This compound itself contributes substantially to the initial enzymatic inhibition, particularly following each dose administration. This understanding has important implications for dosing strategies, suggesting that divided daily dosing may provide more consistent enzyme inhibition compared to single daily dosing, especially in patients requiring higher total doses [3] [4].

Experimental Data and Kinetic Analyses

Quantitative Kinetic Comparisons

Recent investigations have provided rigorous quantitative analysis of the inhibitory differences between this compound and oxypurinol. In vitro assays employing purified xanthine oxidase have demonstrated significant potency disparities, with this compound achieving equivalent inhibition at substantially lower concentrations compared to oxypurinol across various substrate conditions [3].

Table 2: Comparative Inhibition Kinetics of this compound vs. Oxypurinol

| Experimental Condition | This compound IC50 (μM) | Oxypurinol IC50 (μM) | Potency Ratio (Oxypurinol:this compound) |

|---|---|---|---|

| 2 μM Xanthine substrate | ~0.1 | 9.0 | 90:1 |

| 5 μM Xanthine substrate | ~0.1 | 10.8 | 108:1 |

| 10 μM Xanthine substrate | ~0.15 | 15.3 | 102:1 |

| 50 μM Xanthine substrate | ~0.4 | 32.7 | 82:1 |

| In vivo murine model (dose to achieve equivalent urate reduction) | 3 mg/kg | 10 mg/kg | 3.3:1 |

The time-dependent nature of inhibition further highlights the superiority of this compound as an instantaneous inhibitor. At equimolar concentrations (2 μM) with low xanthine substrate (2 μM), this compound achieves complete enzyme inhibition within approximately 10 minutes, while oxypurinol requires nearly 60 minutes to achieve the same effect [3]. This kinetic advantage stems from this compound's direct mechanism of action as a "suicide substrate" that is efficiently converted to the inhibitory complex during the normal catalytic cycle of the enzyme.

In Vivo Correlations and Species Differences

Animal studies employing hyperuricemic mouse models have corroborated the in vitro findings, demonstrating that direct administration of this compound produces more effective urate lowering than equivalent doses of oxypurinol. Specifically, administration of 3 mg/kg this compound significantly reduced plasma uric acid levels, while the same dose of oxypurinol showed no significant effect [3]. To achieve equivalent urate reduction as the 3 mg/kg this compound dose required oxypurinol administration at 10 mg/kg, representing an approximately 3.3-fold potency difference in vivo [3].

The diminished potency ratio observed in vivo compared to in vitro conditions (where differences of 10-30 fold were noted) likely reflects complex physiological factors including differential tissue distribution, protein binding, and metabolic clearance. Importantly, these findings establish that this compound possesses intrinsic pharmacological activity beyond its role as an oxypurinol prodrug, necessitating reconsideration of established dosing paradigms that have predominantly emphasized oxypurinol pharmacokinetics.

Experimental Protocols for SAR Analysis

Enzyme Inhibition Assays

Objective: To quantitatively assess the inhibitory potency of this compound and oxypurinol against xanthine oxidase.

Methodology:

- Enzyme Preparation: Purified bovine milk xanthine oxidase (commercially available) reconstituted in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA.

- Reaction Conditions: Enzyme activity monitored spectrophotometrically by measuring uric acid production at 295 nm (ε = 9,600 M⁻¹cm⁻¹). Standard reaction mixture contains 50 nM enzyme in assay buffer with varying xanthine concentrations (2-50 μM).

- Inhibition Kinetics:

- Time-dependent inhibition assessed by pre-incubating enzyme with inhibitors (0.1-50 μM) before initiating reaction with substrate.

- Progressive inhibition monitored continuously for 60 minutes.

- IC50 values determined from non-linear regression of inhibition curves at multiple time points.

- Data Analysis: Inhibition parameters calculated using tight-binding inhibition equations with correction for substrate depletion.

Key Considerations: Maintain consistent oxygen concentration throughout assays, as xanthine oxidase activity is oxygen-dependent. Control temperature precisely at 25°C, as inhibition kinetics are temperature-sensitive [3].

Cellular Purine Synthesis Studies

Objective: To evaluate the effects of this compound and oxypurinol on de novo purine biosynthesis in human cell cultures.

Methodology:

- Cell Culture: Human fibroblasts maintained in purine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

- Radiolabeled Tracing: Incorporation of [¹⁴C]-formate into purine bases measured as indicator of de novo synthesis rates.

- Drug Treatment: Cells exposed to this compound or oxypurinol (1-100 μM) for 24 hours prior to radiolabeling.

- Metabolite Analysis:

- Cellular nucleotides extracted with perchloric acid.

- Purine bases liberated by acid hydrolysis and separated by HPLC.

- Radiolabel incorporation quantified by scintillation counting.

- Pathway Analysis: Specific enzyme activities (PPRP amidotransferase, HGPRT) measured in cell lysates to identify precise inhibition sites.

Interpretation: this compound demonstrates biphasic inhibition—at lower concentrations (<10 μM), inhibition requires functional HGPRT and likely involves nucleotide formation, while higher concentrations (>50 μM) cause direct inhibition of early purine synthesis steps independent of HGPRT activity [6].

Figure 2: Experimental Workflow for SAR Analysis - Comprehensive approach integrating in vitro, cellular, and in vivo methodologies to establish structure-activity relationships.

Therapeutic Implications and Dosing Considerations

Optimization of Dosing Strategies

The revised understanding of this compound's SAR necessitates reconsideration of established dosing protocols. Traditional once-daily dosing regimens were predicated on the extended half-life of oxypurinol, with the assumption that this compound itself served primarily as a prodrug. However, recognition of this compound's superior inhibitory potency suggests that divided dosing may provide more consistent enzyme inhibition throughout the dosing interval, particularly for patients requiring higher total daily doses (>300 mg) [3] [4].

Clinical evidence indicates that the relationship between this compound dose and urate-lowering response exhibits substantial interindividual variability, influenced by factors including body weight, baseline urate concentration, renal function, and ethnicity [7]. This variability has prompted development of dosing models that incorporate these parameters to predict individual dose requirements more accurately. Recent clinical trials have demonstrated that protocol-driven dose escalation based on such prediction models can achieve target urate levels with similar efficacy to intensive treat-to-target approaches while reducing the burden of frequent monitoring [7].

Pharmacogenetic Considerations

The SAR profile of this compound extends to its interaction with specific immune recognition elements that underlie rare but serious hypersensitivity reactions. The HLA-B*58:01 allele has been identified as a strong genetic marker for this compound-induced severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis [1] [5]. The allele frequency varies substantially across ethnic populations, with highest prevalence in Han Chinese and Thai populations (approximately 8%), intermediate frequency in other Asian populations, and lower frequency in European and Japanese populations (approximately 0.5-1.0%) [1].

The mechanistic basis for this pharmacogenetic association appears to involve T-cell-mediated immune recognition of oxypurinol, potentially related to specific structural features of the oxypurinol molecule in complex with the HLA protein. This relationship represents an important extension of the SAR profile beyond efficacy to include safety considerations, supporting pre-treatment genetic screening in high-risk populations to identify susceptible individuals who should receive alternative urate-lowering therapies [5].

Conclusion and Future Directions

The structure-activity relationship of this compound exemplifies how continued investigation of established therapeutic agents can yield novel insights with direct clinical relevance. The recognition that this compound possesses greater intrinsic inhibitory potency than its primary metabolite oxypurinol challenges long-standing pharmacological assumptions and suggests opportunities for optimized dosing strategies. The unique pyrazolopyrimidine structure of this compound enables targeted inhibition of xanthine oxidase through precise molecular complementarity with the enzyme's active site, while its tautomeric flexibility and metabolic transformation kinetics contribute to its overall pharmacological profile.

Future research directions should include structural optimization of this compound analogs to enhance specificity and reduce metabolic activation pathways associated with hypersensitivity reactions. Additionally, exploration of the recently recognized effects of this compound and oxypurinol on purine nucleoside phosphorylase and feedback inhibition of de novo purine synthesis may reveal novel therapeutic applications beyond gout management [3] [4]. The integration of pharmacogenetic screening with personalized dosing algorithms represents the evolving clinical application of the refined SAR understanding, potentially enhancing both efficacy and safety for this enduring therapeutic agent.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Solution structures of purine base analogues 6-chloroguanine... [figshare.com]

- 3. This compound and oxypurinol differ in their strength and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound and oxypurinol differ in their strength and ... [sciencedirect.com]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Effects of this compound and oxipurinol on purine synthesis in ... [jci.org]

- 7. Easing the way to achieving target serum urate in people ... [pmc.ncbi.nlm.nih.gov]

allopurinol pharmacogenetics HLA-B*5801 allele risk

Association Strength & Diagnostic Performance

The HLA-B*58:01 allele confers a dramatically increased risk for allopurinol-induced SCARs. The tables below summarize the quantitative association and the diagnostic accuracy of genotyping from meta-analyses.

Table 1: Strength of Association with this compound-Induced SCARs

| Analysis Scope | Odds Ratio (OR) | 95% Confidence Interval (CI) | Source / Study Context |

|---|---|---|---|

| Overall (Matched Studies) | 82.77 | 41.63 – 164.58 | Meta-analysis of 16 studies [1] |

| Overall (Population-Based) | 100.87 | 63.91 – 159.21 | Meta-analysis of 13 studies [1] |

| SCARs (Severe Forms only) | 92.06 | 59.54 – 142.32 | Meta-analysis of 16 studies [1] |

| US-Based Cohort (2025 Study) | 28.0 | 8.6 – 100.6 | Genetic association study with this compound-tolerant controls [2] |

Table 2: Diagnostic Performance of HLA-B*58:01 Genotyping

| Metric | Summary Estimate | 95% Confidence Interval (CI) |

|---|---|---|

| Sensitivity | 0.93 | 0.85 – 0.97 [1] |

| Specificity | 0.89 | 0.87 – 0.91 [1] |

| Positive Likelihood Ratio | 8.24 | 6.92 – 9.81 [1] |

| Negative Likelihood Ratio | 0.084 | 0.039 – 0.179 [1] |

| Diagnostic Odds Ratio | 98.59 | 43.31 – 224.41 [1] |

| AUSROC | 0.92 | 0.89 – 0.94 [1] |

Global Allele Prevalence & Emerging Risks

The prevalence of the HLA-B*58:01 allele varies considerably by race and ethnicity, which directly impacts the pre-test probability and cost-effectiveness of screening in different regions.

Table 3: Population Prevalence of HLA-B*58:01

| Population / Ethnicity | Allele Carrier Frequency | Source / Notes |

|---|---|---|

| Global Summary (Overall) | 5.8% | 95% CI: 2.9% – 11.5% [3] |

| Asian (Aggregate) | 7.7% | 95% CI: 3.4% – 16.8% [3] |

| South & Southeast Asian | 12.9% | 95% CI: 9.5% – 17.3% (e.g., Thai, Korean) [3] [4] |

| Chinese Ethnicity | 12% - 22% | Consistently high across Malaysia, Singapore, Hong Kong [4] |

| White (Eastern/Western Europe) | 2.3% | 95% CI: 1.2% – 4.3% [3] |

| Black Individuals | 3.8% - 4.3% | Data from US populations [5] [6] |

| Hispanic Individuals | 1.2% | Estimate [5] |

Recent evidence from a 2025 US study indicates that HLA-B*58:01 is an incomplete risk indicator in admixed populations. The study identified HLA-A*34:02 as a second, independent genetic risk factor for this compound-induced SCARs (OR: 20.6, 95% CI: 3.3–131.1) [2]. This finding is crucial for drug development and safety profiling, as it suggests that risk prediction models for diverse populations may require multi-allele screening.

Clinical Guidelines & Therapeutic Management

Based on the established risk, several international consortia have issued guidelines for HLA-B*58:01 testing.

Table 4: Summary of Clinical Guidelines

| Organization | Key Recommendations |

|---|---|

| American College of Rheumatology (ACR) | Conditionally recommends testing for individuals of Southeast-Asian descent (e.g., Han-Chinese, Korean, Thai) and African-Americans [7] [6]. |

| Clinical Pharmacogenetics Implementation Consortium (CPIC) | Recommends avoiding this compound in patients testing positive for HLA-B*58:01 and choosing an alternative drug [7]. |

| Dutch Pharmacogenetics Working Group (DPWG) | Recommends an alternative drug or a specific, gradual This compound desensitization protocol for carriers [7]. |

For patients with a positive HLA-B*58:01 test, the recommended action is to prescribe an alternative urate-lowering therapy, such as febuxostat (a xanthine oxidase inhibitor) or probenecid (a uricosuric) [7] [6].

Proposed Mechanism of Pathogenesis

The prevailing hypothesis for this compound-induced SCARs in HLA-B*58:01 carriers is a T-cell-mediated drug hypersensitivity reaction, specifically the p-i concept (pharmacological interaction with immune receptors) [7].

Immune activation pathway: Oxypurinol binds to HLA-B58:01, activating T-cells and triggering SCARs [7] [3].*

Experimental & Genotyping Methodologies

Key studies establishing this association typically employ a case-control genetic association study design.

- Cases: Patients with specialist-adjudicated this compound-induced SCARs (e.g., DRESS, SJS/TEN) using standardized diagnostic criteria [2] [3].

- Control Groups: Two types of controls are used for robust comparison:

For HLA genotyping, the two primary methods used in recent research are:

- High-resolution HLA typing: Performed via next-generation sequencing (NGS) on platforms like Illumina MiSeq, which provides 4-digit allele-level resolution and is considered the gold standard for research [2].

- HLA imputation: Using genotyping array data (e.g., with the SNP2HLA tool) to computationally infer HLA alleles, a cost-effective method for large biobank cohorts [2].

Statistical analysis involves conditional logistic regression to calculate odds ratios (ORs), with significance levels adjusted for multiple testing (e.g., Bonferroni correction) [2].

Conclusion

- Strong, Quantified Risk: HLA-B*58:01 is a high-effect-size pharmacogenetic biomarker with ORs >80 for this compound-induced SCARs [1].

- Population-Specificity: Allele prevalence and, consequently, the utility of pre-emptive screening are highest in Asian and African-American populations [3] [6].

- Evolving Landscape: Emerging evidence from admixed populations like the US indicates that HLA-A*34:02 is a second independent risk factor, suggesting that clinical screening and risk models may need expansion for greater generalizability [2].

References

- 1. Impact of HLA-B*58:01 allele and this compound-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. HLA-B*58:01 and Risk of this compound-Induced Severe ... [pmc.ncbi.nlm.nih.gov]

- 3. HLA-B*58:01 genotyping prevalence and the association ... [nature.com]

- 4. HLA-B*58:01 screening in Asia-Pacific is an ethical ... [jogh.org]

- 5. Is HLA B genotyping the future of gout pharmacogenomics? [pmc.ncbi.nlm.nih.gov]

- 6. This compound Hypersensitivity Assay HLA-B*58:01 Genotyping [aafp.org]

- 7. This compound Therapy and HLA-B*58:01 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

allopurinol biochemical pathways purine metabolism

Mechanism of Action and Biochemical Pathways

Allopurinol is a structural isomer of hypoxanthine [1]. Its primary and active metabolite, oxypurinol, acts as a potent competitive inhibitor of the enzyme xanthine oxidase (XO) [2] [1] [3].

- Inhibition of Uric Acid Production: Xanthine oxidase is responsible for the two-step oxidation of hypoxanthine to xanthine and then to uric acid [1]. By inhibiting XO, this compound and oxipurinol prevent the formation of uric acid, thereby reducing its concentration in serum and urine [2] [1].

- Purine Salvage and Feedback Inhibition: The inhibition of XO leads to an accumulation of hypoxanthine and xanthine [1]. Hypoxanthine can be salvaged back into purine nucleotides (IMP, AMP, GMP) via the enzyme HGPRT. Increased nucleotide concentrations exert feedback inhibition on the rate-limiting first enzyme of de novo purine synthesis, amidophosphoribosyltransferase, further reducing purine and subsequent uric acid production [2] [1].

Figure 1: this compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking the conversion of hypoxanthine to uric acid.

Advanced Experimental Insights and Protocols

Recent research has uncovered that this compound's impact extends beyond urate lowering, affecting cellular energy metabolism and proliferation.

Key Experimental Findings

- Impaired Wound Healing in Colitis Models: A 2024 study found that a therapeutically relevant dose of this compound in murine experimental colitis shifted adenylate and creatine metabolism, leading to AMPK dysregulation, disrupted proliferation, attenuated wound healing, and increased tissue damage [3].

- Inhibition of Purine Salvage: The study identified that this compound, as a synthetic hypoxanthine isomer, competes with endogenous hypoxanthine in the salvage pathway. This competition deprives highly proliferative cells, like intestinal epithelial cells (IECs), of a critical substrate for nucleotide biogenesis and energy balance (ATP genesis) [3].

- Impact on Creatine Kinase Circuit: In vitro experiments with T84 intestinal epithelial cells indicated that this compound impedes ATP production and energy distribution through influences on the creatine kinase circuit, which is vital for cellular energy homeostasis [3].

Detailed Methodology: Metabolite Extraction from Cultured Cells and Tissues

The following protocol for metabolite extraction is adapted from the 2024 study and is crucial for investigating this compound's biochemical effects [3].

- Cell Culture & Preparation:

- Metabolite Extraction:

- Submerge the membrane in 500 µL of 80% methanol in a microcentrifuge tube.

- Flash-freeze the sample in liquid N₂ until solid.

- Thaw the sample on ice and vortex for 10 seconds.

- Centrifuge at 18,000 × g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.

- Repeat the extraction process two more times, pooling the supernatants for a total volume of 1.5 mL [3].

- Sample Concentration:

- Dry the combined extract using a vacuum centrifuge (e.g., Eppendorf Vacufuge) at room temperature for approximately four hours.

- Reconstitute the dried extract in 500 µL of HPLC mobile phase A.

- Filter the sample (e.g., using a 0.45 µm nylon filter) into vials for HPLC injection [3].

- Tissue Extraction Variation:

- For whole distal colon tissue (10–30 mg), flash-freeze the sample in 500 µL of 80% methanol immediately after collection.

- Include a sonication step (e.g., 3 x 10 seconds with an ultrasonic homogenizer) prior to each of the three extraction cycles to homogenize the tissue [3].

Clinical and Research Implications

Understanding the detailed pharmacology of this compound is critical for its safe and effective use in the clinic and for interpreting research findings.

| Consideration | Impact & Recommendation |

|---|---|

| HLA-B*58:01 Screening | Crucial for patients of Han Chinese, Korean, Thai, and African American descent due to a several-hundred-fold increased risk of severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome [2] [4] [5]. |

| Dosing in Renal Impairment | Start with a low dose (50-100 mg/day) due to slower oxypurinol clearance. Dose can be gradually titrated upward to achieve target serum urate, even in CKD [4] [5]. |

| Drug Interactions | Azathioprine/6-Mercaptopurine: Co-administration requires a 75% dose reduction of these drugs as this compound inhibits their metabolism, risking severe myelosuppression [2] [4]. |

Future Research Directions

The discovery that this compound can impair purine salvage and epithelial wound healing opens several new avenues for investigation [3]:

- Patient Stratification: Research is needed to determine if patients with inflammatory bowel disease (IBD) or other conditions involving gut barrier integrity experience worsened outcomes or delayed healing when on this compound.

- Metabolic Mechanisms: Further studies should elucidate the precise mechanisms by which this compound shifts adenylate flux and disrupts the creatine kinase circuit and AMPK signaling.

- Analogue Development: There is an opportunity to develop novel xanthine oxidase inhibitors that do not interfere with the purine salvage pathway, thereby separating the urate-lowering benefit from the potential negative impact on cellular energy and proliferation.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Disrupts this compound to Increase Damage in... Purine Metabolism [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound hypersensitivity is rare, bad, and partially ... [ccjm.org]

allopurinol molecular targets enzyme inhibition

Mechanism of Enzyme Inhibition

Allopurinol is a structural analog of the natural purine base, hypoxanthine [1]. It serves as a substrate for xanthine oxidase, which metabolizes this compound into its active metabolite, oxypurinol (also known as alloxanthine) [1] [2].

This transformation is key to the drug's action. Oxypurinol remains tightly bound in the active site (molybdenum center) of xanthine oxidase, effectively preventing the enzyme from converting hypoxanthine to xanthine and xanthine to uric acid [1] [2]. Recent research indicates that this compound is a more effective urate-lowering agent than oxypurinol when administered directly, as the metabolic conversion by the enzyme creates a stronger inhibition complex [2].

The following diagram illustrates the purine metabolism pathway and the specific point of this compound's intervention.

This compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking uric acid production.

This inhibition has two major biochemical consequences:

- Reduced Uric Acid Production: The primary effect is a decrease in serum and urinary uric acid concentrations, which helps prevent the deposition of urate crystals that cause gouty symptoms [1].

- Feedback Inhibition of Purine Synthesis: The accumulation of hypoxanthine increases its reutilization via the salvage pathway. The resulting increase in nucleotide concentration causes feedback inhibition of de novo purine synthesis, further reducing the substrate available for uric acid production [1] [3].

Experimental Insights & Research Methods

For researchers, understanding the established experimental approaches to studying this compound's action is crucial. The table below outlines key methodologies cited in the literature.

| Method Category | Specific Technique | Application in this compound/XO Research |

|---|---|---|

| Enzyme Kinetics | Inhibition pattern analysis (IC₅₀ determination) [4] | Determines inhibitor potency and mechanism (e.g., competitive, mixed-type). |

| Structural Analysis | Molecular Docking & Dynamics Simulations [5] [6] | Models binding interactions and stability of inhibitor-enzyme complexes. |

| Spectroscopic Analysis | Fluorescence Spectroscopy, Circular Dichroism (CD) [6] | Probes conformational changes in XO structure upon inhibitor binding. |

| In Vivo/Ex Vivo Models | Hyperuricemic mouse/rat models [4] | Evaluates serum urate-lowering efficacy and therapeutic potential. |

| Cellular Assays | Cell-based models (e.g., BRL-3A rat liver cells) [6] | Measures reduction of intracellular uric acid production. |

Clinical and Research Context

- Clinical Limitations: Despite its long-standing use, this compound has limitations, including variable potency, the need for high doses in some patients, and the potential for severe adverse drug reactions like this compound hypersensitivity syndrome (AHS) [4]. The HLA-B*58:01 allele is a recognized genetic marker for this risk, particularly in certain ethnic populations [7] [3].

- Ongoing Research: The search for new xanthine oxidase inhibitors continues, driven by the limitations of current therapies. Recent trends explored in the literature include the development of non-purine analogs, the use of synthetic chalcone derivatives and other heterocyclic scaffolds, and the investigation of natural products like phenolic acids (e.g., ferulic acid, p-coumaric acid) for their inhibitory potential [4] [6]. Strategies like combination therapies are also being explored to enhance efficacy and safety [4].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound and oxypurinol differ in their strength and ... [sciencedirect.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Advances in Xanthine Oxidase Inhibition: A Review of ... [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine oxidase inhibition study of isolated secondary ... [sciencedirect.com]

- 6. Inhibition of Xanthine Oxidase by Four Phenolic Acids [mdpi.com]

- 7. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Allopurinol as an Endogenous Adenosine Modulator: Mechanisms and Therapeutic Potential

Then, I will now begin writing the main body of the paper.

Introduction and Core Mechanism of Action

Allopurinol, a structural analog of hypoxanthine, has been traditionally prescribed as a first-line xanthine oxidase inhibitor for the management of gout and hyperuricemia. Its primary mechanism of action involves the potent inhibition of xanthine oxidase (XO), the enzyme responsible for catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid [1]. However, beyond this well-established urate-lowering effect, emerging research has revealed that this compound possesses a fascinating secondary mechanism: the ability to modulate endogenous adenosine signaling through multiple biochemical pathways. This adenosine-modulating capacity opens new therapeutic possibilities for this compound in conditions ranging from pain disorders to cardiovascular and neurological diseases.

The biochemical pathway through which this compound influences adenosine levels involves the purine degradation pathway. Under normal physiological conditions, adenosine triphosphate (ATP) is progressively degraded to adenosine diphosphate (ADP), adenosine monophosphate (AMP), adenosine, inosine, hypoxanthine, xanthine, and finally uric acid. By inhibiting xanthine oxidase, this compound and its active metabolite oxypurinol effectively block the terminal steps of this pathway, leading to the accumulation of upstream purine metabolites, including hypoxanthine and, crucially, adenosine [2] [3]. This accumulation occurs because hypoxanthine, which can no longer proceed efficiently down the standard catabolic pathway, becomes available for metabolic salvage back to adenosine via alternative enzymatic routes.

A secondary, though potentially significant, mechanism involves this compound's direct inhibition of adenosine deaminase (ADA), the enzyme responsible for converting adenosine to inosine. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of ADA, with an inhibition constant (Kᵢ) of 285 μM [4]. While this inhibition is weaker than its effect on xanthine oxidase, it may contribute to elevated adenosine levels, particularly in tissues or compartments where this compound concentrations reach sufficient levels. This dual inhibition—of both xanthine oxidase and adenosine deaminase—positions this compound as a unique purinergic modulator that enhances adenosine signaling through complementary biochemical mechanisms.

The following diagram visualizes the core mechanistic pathway through which this compound modulates endogenous adenosine levels:

Figure 1: Biochemical pathway of this compound-induced adenosine modulation. This compound and its metabolite oxypurinol inhibit xanthine oxidase (XO), blocking purine degradation and promoting adenosine accumulation via salvage pathways. This compound also weakly inhibits adenosine deaminase (ADA).

The resulting elevation in adenosine levels activates adenosine receptors, particularly the A₁ subtype, which is widely recognized for its inhibitory neuromodulatory and anti-nociceptive effects. Adenosine A₁ receptor activation leads to inhibition of adenylyl cyclase, reduction in cyclic AMP levels, modulation of potassium and calcium channels, and subsequent decreased neurotransmitter release, collectively contributing to its physiological effects [5]. This mechanism explains many of the observed therapeutic benefits of this compound beyond its conventional use in gout management.

Experimental Evidence for Adenosine Accumulation

Direct Neurochemical Evidence

Compelling experimental evidence supports the hypothesis that this compound administration leads to significant accumulation of adenosine in various tissues. A pivotal study conducted on newborn piglets demonstrated that this compound pretreatment before hypoxia resulted in a remarkable 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 nmol/g) compared to untreated hypoxic animals (19.4 ± 10.7 nmol/g) [6]. This finding provides direct neurochemical validation that this compound effectively increases central nervous system adenosine concentrations under metabolically challenging conditions, potentially explaining its observed neuroprotective properties.

Similarly, research in murine models has documented that this compound administration causes significant increases in purine nucleosides in cerebrospinal fluid. Schmidt et al. reported that this compound treatment resulted in elevated concentrations of both adenosine and guanosine alongside the expected decrease in uric acid levels [3]. These changes in cerebrospinal fluid purine profile provide additional evidence that this compound shifts purine metabolism toward nucleoside accumulation, rather than complete catabolism to uric acid. The parallel increase in multiple purine nucleosides suggests that this compound's effects extend beyond adenosine alone, potentially involving complementary purinergic mechanisms.

Functional Evidence from Pain Models

Strong functional evidence for adenosine-mediated effects comes from behavioral studies in rodent pain models. This compound demonstrates dose-dependent anti-nociceptive effects across multiple pain paradigms, including chemical nociception induced by capsaicin or glutamate, as well as thermal nociception in tail-flick and hot-plate tests [3]. Crucially, these anti-nociceptive effects are completely abolished by pretreatment with selective adenosine A₁ receptor antagonists such as DPCPX, but not by A₂ₐ receptor antagonists or opioid antagonists [3]. This specific pharmacological blockade provides compelling functional evidence that this compound's anti-nociceptive properties are indeed mediated through adenosine A₁ receptor activation.

The table below summarizes key experimental findings from preclinical studies investigating this compound-induced adenosine modulation:

Table 1: Quantitative Evidence for this compound-Induced Adenosine Modulation

| Experimental Model | Key Findings | Dosage/Concentration | Reference |

|---|---|---|---|

| Newborn piglets (hypoxia model) | 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 vs. 19.4 ± 10.7 nmol/g) in this compound-treated hypoxic animals | This compound pretreatment | [6] |

| Mouse pain models | Dose-dependent anti-nociception in capsaicin, glutamate, tail-flick, and hot-plate tests; reversed by A₁ receptor antagonist | 10-400 mg/kg i.p. | [3] |

| Mouse CSF analysis | Increased adenosine and guanosine concentrations; decreased uric acid in cerebrospinal fluid | 10-400 mg/kg i.p. | [3] |

| Human heart failure | Increased cardiac high-energy phosphates (PCr/ATP ↑11%) and ATP synthesis rate (CK flux ↑39%) | 300 mg i.v. | [7] |

| Adenosine deaminase inhibition | Competitive inhibition of ADA with Kᵢ = 285 μM | In vitro enzyme kinetics | [4] |

Cardiac Energetics Evidence

In human studies involving patients with non-ischemic cardiomyopathy, intravenous this compound (300 mg) significantly improved myocardial high-energy phosphate metabolism, increasing phosphocreatine to ATP ratio (PCr/ATP) by approximately 11% and boosting ATP synthesis flux through creatine kinase by 39% (from 2.07 ± 1.27 μmol/g/s to 2.87 ± 1.82 μmol/g/s) [7]. While these findings primarily demonstrate this compound's beneficial effects on cardiac energy metabolism, they are consistent with enhanced purine salvage and potential adenosine-mediated mechanisms, particularly given adenosine's recognized role in regulating coronary blood flow and myocardial oxygen consumption.

Detailed Experimental Protocols

In Vivo Anti-nociception Testing

The anti-nociceptive properties of this compound have been systematically characterized using standardized rodent pain models. The following protocol, adapted from Schmidt et al., provides a comprehensive approach for evaluating this compound-induced analgesia [3]:

Animals and Housing: Utilize male adult Swiss albino mice (2-3 months old, 30-40 g). House animals in plastic cages (five per cage) under controlled conditions (12 h light/dark cycle, temperature 22 ± 1°C) with free access to food and water. Acclimatize animals to the laboratory for at least 1 hour before testing and use each animal only once throughout the experiments to avoid carry-over effects.

Drug Administration and Experimental Groups: Prepare this compound freshly in 10% Tween vehicle. Administer this compound intraperitoneally (i.p.) at doses ranging from 10-400 mg/kg in a volume of 10 mL/kg, 30 minutes prior to nociceptive testing. Include vehicle control groups in each experiment. To investigate mechanism of action, pre-treat animals (15 minutes before this compound) with specific antagonists: the adenosine A₁ receptor antagonist DPCPX (0.1 mg/kg, i.p.), the A₂ₐ receptor antagonist SCH58261 (0.5 mg/kg, i.p.), the non-selective adenosine receptor antagonist caffeine (30 mg/kg, i.p.), or the opioid receptor antagonist naloxone (1 mg/kg, i.p.).

Nociceptive Behavioral Assays:

- Capsaicin Test: Inject 20 μL of capsaicin solution (1.6 μg/paw) subcutaneously into the plantar surface of the right hind paw. Observe animals individually for 5 minutes following injection and record the time spent licking the injected paw as a measure of nociception.

- Glutamate Test: Administer 20 μL of glutamate solution (10 μmol/paw) in the same manner. Record the time spent licking the injected paw over 15 minutes.

- Tail-flick Test: Use a radiant heat source focused on the tail 2.3 cm rostral to the tip. Measure baseline latency prior to drug administration. Apply a cut-off time of 10 seconds to prevent tissue damage. Test animals 30 minutes after drug administration.

- Hot-plate Test: Place mice on a metal surface maintained at 55 ± 1°C and record the latency to the first hind-paw lick or jump. Employ a 30-second cut-off to prevent injury.

Data Analysis: Express thermal nociception test data as percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] × 100. Analyze chemical nociception data as total time spent licking the injected paw. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Neurochemical Quantification in CSF

To directly measure the impact of this compound on purine metabolite levels in the central nervous system, the following protocol for cerebrospinal fluid (CSF) collection and analysis can be employed [3]:

CSF Collection: Anesthetize mice using appropriate anesthesia (e.g., ketamine/xylazine mixture). Position the animal in a stereotaxic frame with the head flexed forward. Make a midline incision along the dorsal aspect of the neck to expose the cisterna magna. Carefully insert a glass microcapillary tube (50-100 μL capacity) into the cisterna magna and allow CSF to fill via capillary action. Collect approximately 20-30 μL of clear CSF from each animal, taking care to avoid blood contamination. Centrifuge samples at low speed (2000 × g for 5 minutes) to remove any cellular debris and transfer the supernatant to clean tubes. Immediately freeze samples on dry ice and store at -80°C until analysis.

Purine Analysis: Thaw CSF samples on ice and deproteinize using perchloric acid (final concentration 0.4 M) or acetonitrile (for HPLC methods). Separate purine metabolites using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column. For adenosine quantification, employ isocratic elution with a mobile phase consisting of potassium phosphate buffer (50 mM, pH 6.0) mixed with methanol (95:5 v/v) at a flow rate of 1.0 mL/min. Alternatively, use a gradient elution for simultaneous quantification of multiple purines (hypoxanthine, xanthine, uric acid, adenosine, inosine). Detect compounds using UV absorption at 254 nm. Quantify concentrations by comparing peak areas with external standards of known concentrations.

Data Interpretation: Compare purine metabolite levels between this compound-treated and vehicle-treated animals. This compound administration should significantly increase adenosine and inosine concentrations while decreasing uric acid levels, confirming inhibition of xanthine oxidase and subsequent purine accumulation.

Therapeutic Implications and Clinical Evidence

Pain Management

The adenosine-modulating properties of this compound have significant implications for pain management, particularly for conditions that may involve purinergic signaling abnormalities. Preclinical studies consistently demonstrate that this compound produces adenosine A₁ receptor-mediated anti-nociception in various pain models [2] [3]. This effect appears to be particularly relevant for inflammatory and neuropathic pain states, where both adenosine signaling dysfunction and oxidative stress may contribute to pathogenesis.

Clinical evidence, while still emerging, provides some support for this compound's analgesic potential. A clinical trial investigating this compound as a pre-anesthetic agent in patients undergoing hysterectomy found that it reduced pain scores two hours after surgery [1]. However, results in chronic pain conditions have been mixed. While a small study in fibromyalgia patients (n=12) reported pain reduction with this compound treatment, a larger subsequent trial (n=31 for this compound, n=29 for placebo) failed to demonstrate significant analgesic effects in this population [1]. This discrepancy highlights the need for better patient stratification and possibly different dosing strategies for analgesic versus urate-lowering indications.

The therapeutic potential of this compound in pain management may extend beyond direct analgesia. In diabetic neuropathy models, this compound treatment improved both nerve and vascular function, suggesting that its benefits may derive from a combination of adenosine-mediated effects and reduction of reactive oxygen species (ROS) produced by xanthine oxidase activity [2]. This dual mechanism could be particularly advantageous in chronic pain conditions associated with oxidative stress and vascular dysfunction.

Neuroprotection

The significant increase in brain adenosine levels observed in this compound-treated hypoxic piglets suggests potential neuroprotective applications [6]. Adenosine serves as a fundamental endogenous neuroprotectant during cerebral hypoxia or ischemia by reducing neuronal excitability, stabilizing membrane potential, and decreasing excitatory neurotransmitter release. By augmenting this natural protective mechanism, this compound could potentially extend the therapeutic window for intervention in stroke, perinatal asphyxia, and other hypoxic-ischemic brain injuries.

The neuroprotective mechanism appears to involve both preservation of cellular energy status and attenuation of excitotoxic damage. This compound treatment in hypoxic piglets resulted in significantly higher brain tissue levels of not only adenosine but also inosine (265 ± 97.6 vs. 162.8 ± 38.3 nmol/g), indicating broader preservation of purine metabolites that may be utilized for ATP resynthesis during recovery [6]. This enhanced availability of purine precursors could facilitate more rapid restoration of cellular energy stores following hypoxic insults.

Cardiac Energetics

In heart failure patients, this compound administration has been shown to significantly improve myocardial high-energy phosphate metabolism, increasing both phosphocreatine concentrations and ATP synthesis rates through the creatine kinase pathway [7]. These energetic improvements were accompanied by more favorable thermodynamics of ATP hydrolysis, as evidenced by an increase in the free energy of ATP hydrolysis (ΔG~ATP). While these benefits have been primarily attributed to reduced xanthine oxidase-derived reactive oxygen species and improved mitochondrial function, the potential contribution of enhanced adenosine signaling to these cardiac effects warrants further investigation.

The table below summarizes potential therapeutic applications supported by current evidence:

Table 2: Therapeutic Applications of this compound's Adenosine-Modulating Properties

| Therapeutic Area | Proposed Mechanism | Evidence Level | Clinical Considerations |

|---|---|---|---|

| Postoperative pain | A₁ receptor-mediated anti-nociception | Clinical trial: Reduced pain scores after hysterectomy [1] | May require higher doses than urate-lowering therapy |

| Neuropathic pain | Combined adenosine enhancement and ROS reduction | Preclinical: Diabetic neuropathy models [2] | Mixed results in fibromyalgia trials [1] |

| Hypoxic-ischemic neuroprotection | Increased brain adenosine and purine preservation | Preclinical: Hypoxic piglet model [6] | Potential application in stroke and perinatal asphyxia |

| Heart failure | Improved cardiac energetics, potential adenosine-mediated coronary flow | Clinical: Improved PCr/ATP and CK flux in humans [7] | 300 mg i.v. dose used in study; oral efficacy unknown |

Conclusion and Future Directions

This compound represents a fascinating example of a well-established medication with previously unrecognized mechanisms of action and therapeutic potential. Beyond its conventional role as a xanthine oxidase inhibitor for gout management, this compound functions as a purinergic modulator that enhances endogenous adenosine signaling through at least two complementary mechanisms: inhibition of purine degradation (via xanthine oxidase inhibition) leading to adenosine accumulation, and direct inhibition of adenosine deaminase. This dual action results in significantly elevated adenosine levels in various tissues, particularly under metabolically challenging conditions such as hypoxia or increased energy demand.

The functional consequences of this compound-induced adenosine enhancement include significant anti-nociceptive effects in multiple pain models, neuroprotection during hypoxic insults, and improved cardiac energetics in heart failure patients. These diverse effects underscore the fundamental role of adenosine as an endogenous regulator of cellular function and highlight the therapeutic potential of strategies aimed at enhancing adenosine signaling.

Several important questions remain for future research. First, the dose-response relationship for this compound's adenosine-modulating effects needs clearer delineation, particularly in humans. The doses required for analgesic or neuroprotective effects may differ from those used for urate-lowering therapy. Second, the relative contributions of adenosine enhancement versus reactive oxygen species reduction to this compound's therapeutic effects in various conditions require further elucidation. The availability of non-purine-based xanthine oxidase inhibitors such as febuxostat may help disentangle these mechanisms [2]. Third, individual variability in this compound's effects on adenosine signaling, potentially influenced by genetic polymorphisms in purine metabolic enzymes or adenosine receptors, warrants investigation.

From a drug development perspective, this compound's adenosine-modulating properties suggest several promising directions. These include the development of more specific adenosine-enhancing agents that lack this compound's potential for severe cutaneous adverse reactions, the exploration of combination therapies that leverage both adenosine enhancement and oxidative stress reduction, and the identification of patient subgroups most likely to benefit from these mechanisms based on biomarkers of purinergic system function.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound for pain relief: more than just crystal clearance? [pmc.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive properties of the xanthine oxidase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. A kinetic comparison on the inhibition of adenosine ... [hero.epa.gov]

- 5. Targeting Adenosine Receptors: A Potential ... [mdpi.com]

- 6. Effect of this compound on brain adenosine levels during hypoxia ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Acutely Increases Adenosine Triphospate ... [sciencedirect.com]

Comprehensive Technical Guide: Allopurinol for Oxidative Stress Reduction via Reactive Oxygen Species Scavenging

Executive Summary

Allopurinol, a xanthine oxidase (XO) inhibitor, has demonstrated significant potential in reducing oxidative stress beyond its conventional use in gout management. Through direct inhibition of reactive oxygen species (ROS) generation during purine metabolism and activation of cellular antioxidant pathways, this compound exhibits multifaceted protective effects across various disease models. Recent evidence indicates it attenuates oxidative stress in cardiovascular diseases, diabetic cardiomyopathy, and severe COVID-19 by modulating Nrf2 signaling pathways, reducing inflammatory biomarkers, and improving endothelial function. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms, experimental protocols, and therapeutic potential for researchers and drug development professionals seeking to exploit its antioxidant properties for clinical applications.

Introduction and Mechanistic Overview

This compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a purine analog that primarily functions as a competitive inhibitor of xanthine oxidase, the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. The therapeutic potential of this compound extends far beyond uric acid reduction, as the XO-catalyzed reaction represents a significant source of reactive oxygen species (ROS) including superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) during purine metabolism [1] [2]. By inhibiting this enzymatic process, this compound directly reduces ROS generation at a fundamental biochemical level, thereby decreasing oxidative stress burden in various tissues.

The mechanistic action of this compound involves several interconnected pathways:

Direct XO inhibition: this compound and its active metabolite oxipurinol bind to the molybdenum-pterin center of XO, preventing substrate oxidation and consequent superoxide production during purine catabolism [1] [3].

Nrf2 pathway activation: Recent evidence demonstrates that this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, leading to increased expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4].

Endothelial protection: By reducing ROS-mediated damage to vascular endothelium, this compound improves nitric oxide (NO) bioavailability and endothelial function, crucial factors in cardiovascular diseases [5] [1].

Anti-inflammatory effects: Through oxidative stress reduction, this compound modulates pro-inflammatory cytokine production and attenuates inflammation-related tissue damage [5] [3].

These multifaceted mechanisms position this compound as a promising therapeutic agent for conditions characterized by excessive oxidative stress, particularly cardiovascular diseases, diabetic complications, and inflammatory disorders.

Key Experimental Findings and Quantitative Data

Summary of Preclinical and Clinical Studies

Table 1: Quantitative Effects of this compound on Oxidative Stress and Related Parameters Across Experimental Models

| Disease Model | Dose/Duration | Key Findings | Molecular Markers | Reference |

|---|---|---|---|---|

| Hypertensive Patients with Hyperuricemia | 300 mg/day, 6 weeks | Partial reversal of endothelial senescence; reduced mitochondrial ROS | ↓SA-β-Gal, ↓γ-H2A.X, ↓mitochondrial ROS, ↑cell proliferation | [5] |

| Diabetic Cardiomyopathy (Rat Model) | 100 mg/kg/day, 4 weeks | Improved cardiac function; reduced oxidative stress and apoptosis | ↓15-F2t-Isoprostane, ↑SOD, ↓autophagy markers, activation of Nrf2/HO-1 pathway | [4] |

| Severe COVID-19 Patients | 300 mg/day, 3 weeks | Reduced inflammatory and oxidative stress biomarkers | ↓LDH, ↓ferritin, ↓CRP, ↓ET-1, ↓oxidative stress index | [3] |

| Endothelial Cells Exposed to Hypertensive Sera | In vitro with 80% patient sera | Attenuated senescence and oxidative stress | ↓mitochondrial mass, ↓γ-H2A.X, altered secretory profiles | [5] |

| Type 1 Diabetic Rats | 100 mg/kg/day, 4 weeks | Normalized cardiac function parameters | ↑LVEF, ↑HR, ↑SW, ↑CO, ↓LVVs | [4] |

Biomarker Changes Following this compound Treatment

Table 2: Quantitative Changes in Oxidative Stress and Inflammation Biomarkers After this compound Treatment

| Biomarker | Pre-Treatment Levels | Post-Treatment Levels | Change (%) | Experimental Context |

|---|---|---|---|---|

| Oxidative Stress Index (OSI) | Significantly elevated | Normalized | ~40% reduction | Severe COVID-19 patients [3] |

| Endothelin-1 (ET-1) | Elevated | Significant reduction | P<0.05 | Severe COVID-19 patients [3] |

| Lactate Dehydrogenase (LDH) | High | Reduced | P<0.05 | Severe COVID-19 patients [3] |

| 15-F2t-Isoprostane | Elevated | Reduced | P<0.05 | Diabetic rat model [4] |

| Superoxide Anion | Increased production | Normalized | P<0.05 | Diabetic rat model [4] |

| C-reactive Protein (CRP) | Elevated | Significant reduction | P<0.05 | Severe COVID-19 patients [3] |

| Cell Viability | Reduced under high glucose | Improved | P<0.05 | H9C2 cardiomyocytes [4] |

Molecular Pathways and Visualization

Nrf2 Pathway Activation by this compound

The following diagram illustrates the molecular mechanism through which this compound activates the Nrf2 antioxidant pathway, based on experimental findings from diabetic cardiomyopathy models [4]:

This compound activates Nrf2 pathway to reduce oxidative stress

This mechanism illustrates how this compound not only directly reduces ROS production through XO inhibition but also activates cellular antioxidant defense systems through the Nrf2 pathway. The dissociation of Nrf2 from its repressor Keap1 enables its nuclear translocation, where it binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes. This leads to increased expression of cytoprotective proteins including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing cellular capacity to neutralize oxidative stress [4]. Additionally, Nrf2 activation promotes p62-mediated autophagic degradation of Keap1, creating a positive feedback loop that sustains antioxidant responses. The resultant reduction in oxidative stress leads to decreased apoptosis, improved cellular viability, and attenuated tissue damage across various experimental models.

Detailed Experimental Protocols

In Vitro Assessment of Endothelial Senescence

The following protocol is adapted from studies investigating this compound's effects on endothelial cells exposed to sera from hypertensive patients [5]:

Cell Culture Preparation:

- Obtain Human Umbilical Vein Endothelial Cells (HUVECs) from commercial sources (e.g., Lonza).

- Culture cells in EBM-2 Basal Medium supplemented with EGM-2 SingleQuots at 37°C in a humidified environment containing 95% air and 5% CO₂.

- Seed cells in culture dishes at high density (80-90% confluency) for experiments.

Serum Exposure:

- Collect sera from hypertensive patients with elevated uric acid levels (≥5 mg/dL) before and after 6 weeks of this compound treatment (300 mg/day).

- Include control sera from healthy volunteers with normal uric acid levels.

- Expose HUVECs to 80% patient sera for 168 hours (preliminary MTT assay should determine optimal concentration).

Senescence and Oxidative Stress Markers:

- SA-β-Galactosidase Staining: Detect senescence-associated β-galactosidase activity using specific staining kits according to manufacturer protocols.

- DNA Damage Markers: Assess γ-H2A.X and 53BP1 foci formation via immunofluorescence.

- Mitochondrial Parameters: Measure mitochondrial ROS production using MitoSOX Red, mitochondrial mass with MitoTracker Green, and membrane potential with JC-1 or TMRM dyes.

- Proliferation Assays: Quantify cell proliferation using BrdU incorporation or MTT assays.

- Inflammatory Mediators: Analyze cytokine production (e.g., IL-6, IL-8) via ELISA.

Conditioned Medium Generation:

- After serum exposure, wash cells with PBS and incubate in serum-free medium for 72 hours.

- Collect conditioned media, filter through 0.2 μm pore size filters, and store at -80°C for further analysis.

In Vivo Assessment in Diabetic Cardiomyopathy

This protocol details the methodology for evaluating this compound's effects in streptozotocin-induced diabetic rats, based on published research [4]:

Animal Model Preparation:

- Use male Sprague Dawley rats (250±10g, 6-8 weeks) housed under specific pathogen-free conditions.

- Induce type 1 diabetes via tail vein injection of streptozotocin (65 mg/kg in 0.1 mol/L citrate buffer, pH 4.5).

- Confirm hyperglycemia (blood glucose ≥16.7 mmol/L) one week post-injection.

- Include control group injected with citrate buffer alone.

Treatment Protocol:

- Randomly assign diabetic rats to treatment groups (n=6 per group): diabetic control (D) and diabetic + this compound (DA).

- Administer this compound (100 mg/kg/day) in drinking water for 4 weeks, starting one week after diabetes induction.

- Dissolve daily dose in 2/3 volume of average daily water consumption to ensure complete intake.

- Monitor plasma glucose, body weight, water intake, and food consumption regularly.

Cardiac Function Assessment:

- Echocardiography: At 4 weeks post-diabetes induction, anesthetize rats (3% isoflurane in O₂) and perform parasternal short axis view using high-resolution imaging system (e.g., Vevo 770).

- Measure heart rate (HR), left ventricular internal dimensions in systole and diastole (LVIDs, LVIDd), wall diameters (LVAWd, LVAWs, LVPWd, LVPWs), and calculate left ventricular mass.

- Pressure-Volume Conductance System: At 5 weeks, assess cardiac function using pressure-volume conductance catheter system to measure additional parameters including stroke work (SW), cardiac output (CO), and ventricular volumes.

Tissue Collection and Analysis:

- After functional measurements, euthanize rats under deep anesthesia (sodium pentobarbital, 65 mg/kg).

- Rapidly excise hearts, freeze in liquid nitrogen, and store at -80°C for biochemical analysis.

- Assess oxidative stress markers (15-F2t-Isoprostane, superoxide anion via dihydroethidium staining).

- Evaluate apoptosis (TUNEL assay), autophagy markers (LC3-II, p62), and Nrf2 pathway components (Western blot, qRT-PCR).

Clinical Assessment in Severe COVID-19

This protocol outlines the clinical evaluation of this compound in severe COVID-19 patients, adapted from published cohort studies [3]:

Patient Recruitment and Group Allocation:

- Conduct single-center cohort study with appropriate ethical approval.

- Recruit hospitalized patients with severe COVID-19 confirmed by RT-PCR and international diagnostic criteria.

- Allocate patients into three groups:

- Group I: Mild-moderate COVID-19 on standard therapy (n=39)

- Group II: Severe COVID-19 on standard therapy only (n=22)

- Group III: Severe COVID-19 on standard therapy plus this compound (n=19)

- Include patients with pre-existing this compound treatment (300 mg/day) for chronic gout.

- Exclude patients with chronic kidney diseases, hepatic disorders, endocrinopathy, pregnancy, autoimmune disorders.

Study Duration and Outcome Measures:

- Conduct study over 3 weeks from hospitalization to recovery.

- Primary Outcomes: Discharging time and mortality.

- Secondary Outcomes: Biomarkers of oxidative stress, inflammation, endothelial function, radiological (CT scan score), and clinical recovery.

Biomarker Assessment:

- Collect blood samples at admission and discharge.

- Measure inflammatory biomarkers: D-dimer, LDH, ferritin, CRP, procalcitonin using ELISA methods.

- Assess endothelial function via endothelin-1 (ET-1) using ELISA.

- Evaluate oxidative stress: Total oxidant status (TOS), total antioxidant status (TAS), and calculate oxidative stress index (OSI = TOS/TAS × 100).

- Perform complete blood count to determine neutrophil-lymphocyte ratio (NLR).

Standard Therapy:

- Administer to all patients: acetaminophen (2 g/day), famotidine (40 mg/day), ivermectin, enoxaparin (4000 IU/day), azithromycin (500 mg/day), favipiravir (1800 mg/day).

- Add intravenous remdesivir (100 mg/day) for severe cases.

Therapeutic Implications and Clinical Applications

The experimental evidence supporting this compound's antioxidant properties suggests several promising clinical applications beyond its traditional use in gout management. In cardiovascular diseases, this compound demonstrates significant potential for improving endothelial function and reducing vascular oxidative stress. Studies show that sera from hypertensive patients with elevated uric acid levels induce endothelial senescence and oxidative stress in HUVECs, effects that are partially reversed after this compound treatment [5]. This translates to improved vascular function and potentially reduced cardiovascular risk, particularly in patients with hyperuricemia. The dose-dependent relationship observed in clinical studies, with higher doses (≥300 mg daily) providing greater cardiovascular benefit, underscores the importance of adequate dosing for optimal therapeutic effect [5] [1].

In diabetic complications, particularly diabetic cardiomyopathy, this compound's ability to activate the Nrf2 pathway and reduce oxidative stress represents a promising therapeutic approach. Diabetic cardiomyopathy is characterized by cardiomyocyte hypertrophy, apoptosis, and fibrosis, which progress to heart failure. This compound treatment in diabetic rats significantly improved cardiac function parameters including left ventricular ejection fraction (LVEF), heart rate (HR), stroke work (SW), and cardiac output (CO) [4]. The activation of Nrf2 with concomitant attenuation of autophagy over-activation appears to be a central mechanism in this protective effect, suggesting that this compound targets multiple pathological processes in diabetic hearts.

The recent application of this compound in severe COVID-19 highlights its potential in acute inflammatory conditions. COVID-19 severity is associated with high oxidative stress and inflammatory responses that contribute to endothelial dysfunction. This compound added to standard treatment in severe COVID-19 patients significantly reduced inflammatory biomarkers (LDH, ferritin, CRP, procalcitonin) and improved endothelial function as evidenced by reduced endothelin-1 levels [3]. The reduction in oxidative stress index and improvement in clinical outcomes suggest that this compound may ameliorate the cytokine storm and oxidative damage characteristic of severe SARS-CoV-2 infection.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for conditions characterized by excessive oxidative stress, with multifaceted mechanisms extending beyond xanthine oxidase inhibition. The compound's ability to directly reduce ROS generation while simultaneously activating endogenous antioxidant pathways through Nrf2 signaling provides a unique dual approach to oxidative stress management. Experimental evidence from in vitro, in vivo, and clinical studies consistently demonstrates this compound's efficacy in reducing oxidative damage, improving endothelial function, and attenuating tissue injury across various disease models.

Future research should focus on several key areas:

- Optimal dosing strategies for antioxidant effects versus uric acid reduction

- Combination therapies with other antioxidants or conventional treatments

- Long-term outcomes in chronic conditions where oxidative stress plays a pathogenic role

- Biomarker development to identify patients most likely to benefit from this compound's antioxidant properties

References

- 1. Role of urate, xanthine oxidase and the effects ... [pmc.ncbi.nlm.nih.gov]

- 2. in cardiovascular diseases: an update Reactive oxygen species [explorationpub.com]

- 3. The Prospective Effect of this compound on the Oxidative Index... Stress [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces oxidative stress and activates Nrf2/p62 to ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Senescence and Oxidative Stress in ... [cellphysiolbiochem.com]